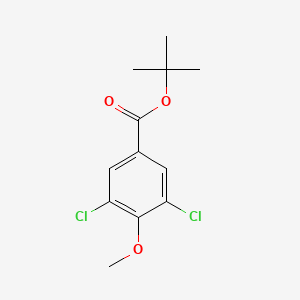
Tert-butyl 3,5-dichloro-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.15 g/mol . This compound is characterized by the presence of tert-butyl, dichloro, and methoxy functional groups attached to a benzoate core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Tert-butyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include 3,5-dichloro-4-methoxybenzaldehyde or 3,5-dichloro-4-methoxybenzoic acid.
Reduction: Products include tert-butyl 3,5-dichloro-4-methoxybenzyl alcohol.
科学的研究の応用
Tert-butyl 3,5-dichloro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
作用機序
The mechanism of action of tert-butyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- Tert-butyl 3,5-dichloro-4-hydroxybenzoate
- Tert-butyl 3,5-dichloro-4-aminobenzoate
- Tert-butyl 3,5-dichloro-4-nitrobenzoate
Uniqueness
Tert-butyl 3,5-dichloro-4-methoxybenzoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can participate in various chemical reactions, making the compound versatile for different applications .
特性
分子式 |
C12H14Cl2O3 |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
tert-butyl 3,5-dichloro-4-methoxybenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)9(14)6-7/h5-6H,1-4H3 |
InChIキー |
BRVPGHLTFXNPPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)

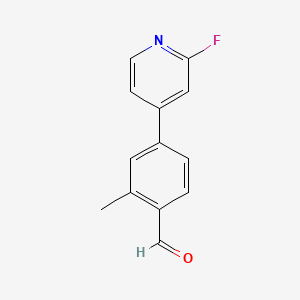
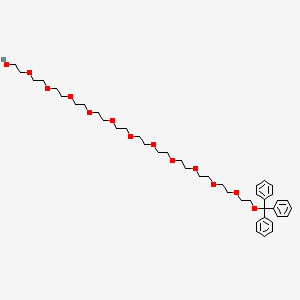
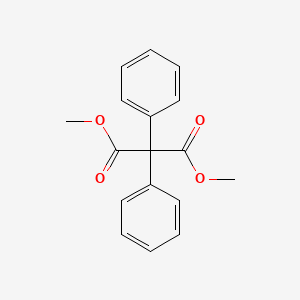
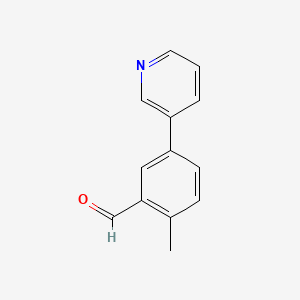
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)

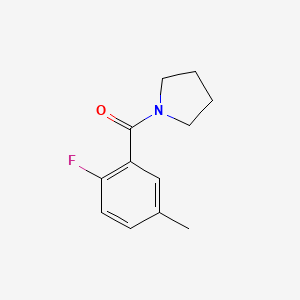
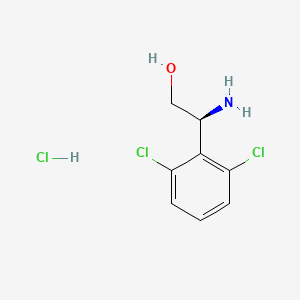


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

